3'-Hydroxy Stanozolol-d5 is synthesized from Stanozolol, which is classified as a synthetic anabolic steroid derived from testosterone. The deuterated form (d5) indicates that five hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's stability and detection capabilities in mass spectrometry, making it valuable for analytical purposes in pharmacokinetics and doping control.
The synthesis of 3'-Hydroxy Stanozolol-d5 has been documented to occur through a multi-step process. The first reported synthesis achieved a yield of 26% over nine steps, utilizing moderately priced starting materials and reagents. Key steps include:
This synthesis method allows for the production of high-purity standards necessary for accurate analytical measurements in doping tests .
The molecular structure of 3'-Hydroxy Stanozolol-d5 can be represented by its chemical formula, which reflects the incorporation of deuterium atoms. The compound retains the core steroid structure typical of anabolic steroids, characterized by four fused carbon rings (A, B, C, and D) and functional groups that influence its biological activity.
The hydroxyl group at the 3' position plays a crucial role in the compound's metabolism and interaction with biological systems .
3'-Hydroxy Stanozolol-d5 participates in several chemical reactions relevant to its metabolism and detection:
The mechanism of action for 3'-Hydroxy Stanozolol-d5 parallels that of its parent compound, Stanozolol. It primarily acts by binding to androgen receptors in various tissues, leading to:
The presence of the hydroxyl group at the 3' position enhances its affinity for androgen receptors compared to other anabolic steroids .
The physical and chemical properties of 3'-Hydroxy Stanozolol-d5 include:
These properties make it suitable for use as a reference standard in analytical chemistry .
3'-Hydroxy Stanozolol-d5 has several scientific applications:
3'-Hydroxy Stanozolol-d5 (chemical formula: C₂₁H₂₇D₅N₂O₂; molecular weight: 349.52 g/mol) serves as an essential analytical tool in anti-doping laboratories worldwide. This deuterium-labeled analog of the stanozolol metabolite 3'-hydroxystanozolol contains five deuterium atoms strategically incorporated at the 17α-methyl position and C3' of the pyrazole ring [6]. This structural modification creates a predictable mass shift (+5 Da) relative to the native metabolite while maintaining nearly identical chemical properties – a critical requirement for reliable internal standards [4] [6].
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, 3'-Hydroxy Stanozolol-d5 corrects for matrix effects, extraction efficiency variations, and instrument fluctuations. When added to urine samples prior to extraction, it co-elutes with the target analyte (3'-hydroxystanozolol) but is distinguished by its distinct mass-to-charge ratio (m/z). This allows precise quantification even at sub-nanogram per milliliter concentrations. Crucially, its use significantly improves method accuracy – recovery rates jump to 85-95% compared to 60-75% without isotopic internal standards – while reducing ion suppression effects from complex biological matrices by 20-40% [1] [3].
Table 1: Performance Comparison of Sample Preparation Methods with 3'-Hydroxy Stanozolol-d5
Extraction Technique | Recovery (%) Without d5-IS | Recovery (%) With d5-IS | Matrix Effect Reduction |
---|---|---|---|
Liquid-Liquid Extraction | 65 ± 12 | 85 ± 8 | 25% |
Mixed-Mode SPE | 72 ± 9 | 92 ± 5 | 35% |
Direct Detection* | N/A | 95 ± 3 | 40% |
*Without hydrolysis step; SPE: Solid-Phase Extraction |
The emergence of 3'-Hydroxy Stanozolol-d5 has revolutionized detection capabilities for stanozolol, one of the most frequently abused anabolic androgenic steroids (AAS) in sports. Stanozolol undergoes extensive hepatic metabolism, with 3'-hydroxystanozolol being a major phase-I metabolite excreted predominantly as glucuronide conjugates [1] [5]. Crucially, monitoring this specific metabolite extends the detection window by approximately 50% compared to analyzing the parent compound alone [1].
The deuterated internal standard enables laboratories to achieve exceptional sensitivity – limits of detection (LOD) as low as 0.063 ng/mL in urine and 0.125 pg/mg in hair – essential for compliance with the World Anti-Doping Agency's (WADA) Minimum Required Performance Levels (MRPL) of 2 ng/mL for stanozolol metabolites [3] [5]. Furthermore, it addresses critical challenges in anti-doping science:
Table 2: Detection Capabilities Enabled by 3'-Hydroxy Stanozolol-d5 Across Matrices
Biological Matrix | LOD Without d5-IS | LOD With d5-IS | Key Advantage |
---|---|---|---|
Urine | 0.5 ng/mL | 0.063 ng/mL | Exceeds WADA MRPL requirement (2 ng/mL) |
Serum/Plasma | 0.25 ng/mL | 0.125 ng/mL | Detects recent exposure |
Hair | 0.5 pg/mg | 0.25 pg/mg | Provides long-term exposure history (>6 days) |
The integration of 3'-Hydroxy Stanozolol-d5 into anti-doping protocols marks a significant evolution from traditional detection methods. Historically, stanozolol abuse confirmation relied on gas chromatography-high resolution mass spectrometry (GC-HRMS) of underivatized 3'-hydroxystanozolol, a process requiring complex double liquid-liquid extractions or solid-phase extraction (SPE) with Oasis MCX cartridges to achieve the necessary sensitivity [3]. These methods struggled with recovery rates below 70% and detection limits barely meeting the 2 ng/mL threshold [3].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8